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molecular formula C10H20O3 B8325357 3-Ethyl-3-(4-hydroxybutyl)oxymethyloxetane

3-Ethyl-3-(4-hydroxybutyl)oxymethyloxetane

Cat. No. B8325357
M. Wt: 188.26 g/mol
InChI Key: RBMGGZPJAZDWNE-UHFFFAOYSA-N
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Patent
US08293448B2

Procedure details

After adding 721 g (8.0 mol) of 1,4-butanediol and 350 ml of toluene in a glass flask having an internal volume of 2000 ml equipped with a stirrer, a thermometer, a dropping funnel, and a reflux condenser and heating up to 60° C. while stirring, 38.7 g (0.12 mol) of tetrabutylammonium bromide and 184 g (4.4 mol) of 96 mass % sodium hydroxide were added and heated up to 75° C. while stirring. Then, 777 g (3.8 mol) of 3-ethyl-3-methanesulfonyloxymethyloxetane with a purity of 95 mass % synthesized in (1) above was gently dropped while keeping the liquid temperature from 75° C. to 85° C. to carry out a reaction at the same temperature range for two hours. After completing the reaction, 800 ml of water was added to the reaction solution [a bisoxetane ether compound was generated as little as 7% (value analyzed by gas chromatography)] to separate into a water layer and an organic layer. The organic layer thus obtained was added with 800 ml of toluene and 400 ml of water, and by adding acetic acid while stirring, the pH was adjusted to 9.5. Then, after separating into a water layer and an organic layer, the water layer was extracted twice with 400 ml of toluene, the extract (toluene liquid) was mixed with the previous organic layer and concentrated under reduced pressure. By distilling the concentrate thus obtained under reduced pressure (from 157° C. to 159° C., 1.9 kPa), 497 g of 3-ethyl-3-(4-hydroxybutyl)oxymethyloxetane with a purity of 96% (value analyzed by gas chromatography) as a colorless liquid was obtained (isolated yield based on 3-ethyl-3-methanesulfonyloxymethyloxetane=67%).
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
721 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Name
3-ethyl-3-methanesulfonyloxymethyloxetane
Quantity
777 g
Type
reactant
Reaction Step Three
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bisoxetane ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
38.7 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Seven
Quantity
800 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].[OH-].[Na+].[CH2:9]([C:11]1([CH2:15]OS(C)(=O)=O)[CH2:14][O:13][CH2:12]1)[CH3:10]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(=O)C.O.C1(C)C=CC=CC=1>[CH2:9]([C:11]1([CH2:15][O:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:6])[CH2:14][O:13][CH2:12]1)[CH3:10] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
721 g
Type
reactant
Smiles
C(CCCO)O
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
3-ethyl-3-methanesulfonyloxymethyloxetane
Quantity
777 g
Type
reactant
Smiles
C(C)C1(COC1)COS(=O)(=O)C
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
bisoxetane ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
38.7 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
800 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heated up to 75° C.
STIRRING
Type
STIRRING
Details
while stirring
ADDITION
Type
ADDITION
Details
above was gently dropped
CUSTOM
Type
CUSTOM
Details
from 75° C. to 85° C.
CUSTOM
Type
CUSTOM
Details
a reaction at the same temperature range for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to separate into a water layer
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
Then, after separating into a water layer
EXTRACTION
Type
EXTRACTION
Details
an organic layer, the water layer was extracted twice with 400 ml of toluene
EXTRACTION
Type
EXTRACTION
Details
the extract (toluene liquid)
ADDITION
Type
ADDITION
Details
was mixed with the previous organic layer
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
By distilling the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate thus

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(COC1)COCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 497 g
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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